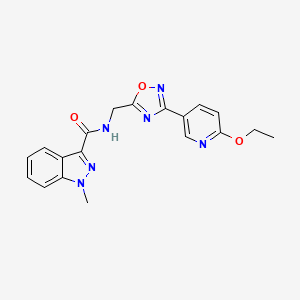

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide

Descripción

N-((3-(6-Ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide is a heterocyclic compound featuring an indazole core linked via a 1,2,4-oxadiazole scaffold to a 6-ethoxypyridine moiety. The ethoxy group on the pyridine ring may enhance solubility, while the oxadiazole linker contributes to metabolic stability and binding affinity.

Propiedades

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylindazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O3/c1-3-27-15-9-8-12(10-20-15)18-22-16(28-24-18)11-21-19(26)17-13-6-4-5-7-14(13)25(2)23-17/h4-10H,3,11H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWERHVBMIXDARZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NN(C4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the indazole core, followed by the introduction of the oxadiazole and pyridine rings. Common reagents used in these reactions include acyl chlorides, hydrazides, and ethyl esters. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like acetic acid .

Análisis De Reacciones Químicas

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, the indazole ring can be oxidized to form corresponding oxides, while the oxadiazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being investigated as a potential therapeutic agent for various diseases. Additionally, this compound has applications in the pharmaceutical industry as a precursor for drug development .

Mecanismo De Acción

The mechanism of action of N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other heterocyclic carboxamides, such as 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41) . Key differences include:

- Core Heterocycles: The target compound uses an indazole core, whereas Compound 41 employs a pyrrole ring. Indazoles are known for enhanced π-π stacking interactions in binding pockets compared to pyrroles.

- Substituents : The ethoxy group in the target compound contrasts with the trifluoromethyl (CF₃) group in Compound 41. CF₃ groups are highly lipophilic and electron-withdrawing, influencing both solubility and target engagement.

- Linker Chemistry : Both compounds utilize carboxamide linkers, but the oxadiazole in the target compound may confer greater rigidity and metabolic resistance than the imidazole-containing side chain in Compound 41.

Pharmacological Implications

- Solubility : The ethoxy group in the target compound likely improves aqueous solubility compared to the CF₃ group in Compound 41, which may enhance bioavailability.

- Binding Affinity : Indazole cores often exhibit stronger interactions with ATP-binding pockets in kinases compared to pyrrole-based analogs, suggesting superior target engagement for the target compound.

Research Findings and Limitations

- Compound 41 demonstrated moderate synthetic yield (35%) but high purity (LCMS/HPLC >98%), indicating robust purification protocols. Similar methodologies could be adapted for the target compound.

- Structural Trade-offs : While the ethoxypyridine in the target compound may improve solubility, the absence of a CF₃ group could reduce membrane permeability compared to Compound 41.

- Data Gaps : Detailed pharmacokinetic or binding data for the target compound are unavailable in the provided evidence, limiting direct pharmacological comparisons.

Actividad Biológica

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-indazole-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Structural Features:

- Indazole moiety: Contributes to the compound's ability to interact with biological targets.

- Oxadiazole ring: Known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

- Pyridine derivative: Enhances solubility and may influence pharmacokinetics.

Biological Activity

The biological activity of this compound has been evaluated through various studies, indicating potential therapeutic applications.

Antitumor Activity

Research indicates that compounds containing oxadiazole and pyridine moieties exhibit significant antitumor properties. In vitro studies have shown that this compound inhibits the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

The presence of the oxadiazole ring is associated with antimicrobial activity. Preliminary studies suggest that this compound demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cell culture models. This suggests potential applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Formation of oxadiazole ring | Heat under reflux with appropriate reagents |

| 2 | Alkylation with ethoxypyridine | Use of base catalyst in solvent |

| 3 | Final coupling with indazole | Coupling agent in anhydrous conditions |

Case Studies

Several studies have highlighted the biological activities of similar compounds, providing insights into their therapeutic potential:

- Antitumor Activity Study : A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

- Antimicrobial Efficacy : Research revealed that compounds with pyridine and oxadiazole structures showed promising results against antibiotic-resistant strains of bacteria, suggesting a novel approach to combat infections.

- Inflammation Model : In a model of acute inflammation, compounds similar to this compound significantly reduced pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.